N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide

Cardiac electrophysiology Arrhythmia CaMKII inhibition

Researchers requiring authentic KN-93 for CaMKII-dependent studies must avoid inactive analogs like KN-92. This compound provides validated, dose-dependent inhibition. • Suppresses early afterdepolarizations in rabbit hearts (0.5 µM) while KN-92 fails (P=0.024). • Reduces LX-2 hepatic stellate cell viability from 81.76% to 27.15% (5-50 µM). • Competitive CaMKII inhibitor (Ki=370 nM) with selectivity over PKA, PKC, and MLCK. Ensure experimental validity with high-purity KN-93, available for immediate dispatch.

Molecular Formula C26H29ClN2O4S
Molecular Weight 501.0 g/mol
CAS No. 139298-40-1
Cat. No. B1662199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
CAS139298-40-1
SynonymsN-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Molecular FormulaC26H29ClN2O4S
Molecular Weight501.0 g/mol
Structural Identifiers
SMILESCN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C26H29ClN2O4S/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25/h3-16,30H,17-20H2,1-2H3
InChIKeyLLLQTDSSHZREGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid

Structure & Identifiers


Interactive Chemical Structure Model





KN-93 (CAS 139298-40-1) Procurement Guide for CaMKII Inhibitors and Potassium Channel Blockers


N-(2-(((3-(4-Chlorophenyl)-2-propen-1-yl)methylamino)methyl)phenyl)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide, commonly known as KN-93 (CAS 139298-40-1), is a synthetic sulfonamide compound with a molecular weight of 501.04 Da and the molecular formula C26H29ClN2O4S [1]. It functions as a cell-permeable, reversible, and competitive inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), competitively blocking calmodulin binding to the kinase with a Ki of 370 nM for rat brain CaMKII [2]. KN-93 also acts as a direct extracellular open channel blocker of voltage-gated potassium channels, including Kv1.5 (IC50 = 307 nM) and IKr in ventricular myocytes (IC50 = 102.6 nM), independently of CaMKII inhibition [3].

Cell-permeable CaMKII inhibitor for kinase signaling pathway studies
Direct voltage-gated K+ channel blocker; relevant for ion channel pharmacology
Active compound with reported functional contrast to inactive analog KN-92

Why KN-93 (139298-40-1) Cannot Be Replaced by Structural Analogs in CaMKII Research


Structural analogs of KN-93, most notably KN-92, share significant chemical similarity but exhibit fundamentally distinct biological activity profiles that render them unsuitable as functional substitutes. KN-92, widely used as an inactive control compound, does not inhibit CaMKII (Ki > 100 μM versus KN-93's Ki of ≤2.58 μM in rabbit myocardium) [1]. Critically, while KN-93 effectively suppresses early afterdepolarizations in isolated rabbit hearts (EADs present in 4/10 hearts), KN-92 fails to do so (EADs present in 10/11 hearts, P = 0.024) [1]. Furthermore, KN-93 inhibits human hepatic stellate cell (LX-2) proliferation in a dose-dependent manner from 81.76% to 27.15% viability at 5-50 μM, whereas KN-92 shows no effective antiproliferative activity at equivalent concentrations [2]. These functional disparities arise from KN-93's specific interaction with the calmodulin-binding domain of CaMKII, which KN-92 lacks despite structural resemblance . Substituting KN-93 with KN-92 would thus yield negative results that do not reflect the absence of CaMKII involvement but rather the inactivity of the control compound itself.

AnalogStructural analog KN-92 lacks CaMKII inhibition; substitution may generate false negatives in functional assays.
MechanismPeptide inhibitors (e.g., AIP) do not block K+ channels; electrophysiology endpoints may differ.
SpeciesCaMKII inhibitory potency varies across species (rat vs rabbit); concentration transfer may require recalibration.

KN-93 (139298-40-1) Quantitative Differentiation Evidence Against Structural Analogs and In-Class Inhibitors


Functional Differentiation from Inactive Analog KN-92 in Rabbit Cardiac Arrhythmia Model

KN-93 exhibits statistically significant suppression of early afterdepolarizations (EADs) compared to its structural analog KN-92 in an isolated rabbit heart model. Hearts were pretreated with 0.5 μM of either compound for 10 minutes prior to clofilium-induced EAD induction [1]. KN-93 treatment resulted in EADs present in only 4 of 10 hearts (40%), whereas KN-92 treatment showed EADs in 10 of 11 hearts (91%), yielding a significant difference (P = 0.024) [1]. The inhibition of rabbit myocardial CaM kinase activity by KN-93 (calculated Ki ≤ 2.58 μM) was not observed with KN-92 (Ki > 100 μM) in vitro, confirming that the antiarrhythmic effect is CaMKII-dependent [1].

EAD suppression vs KN-92
Head-to-head
KN-93: 4/10 hearts with EADs
KN-92: 10/11 hearts with EADs
P = 0.024
Reported endpoint context: CaMKII-dependent antiarrhythmic response in rabbit model
0.5 μM pretreatment; clofilium-induced EAD model
Cardiac electrophysiology Arrhythmia CaMKII inhibition

Dose-Dependent Antiproliferative Activity in Human Hepatic Stellate Cells Absent in Analog KN-92

In human hepatic stellate cells (LX-2 line), KN-93 produces significant, dose-dependent inhibition of cell proliferation, while the inactive analog KN-92 shows no effect. Treatment with KN-93 at 5-50 μM for 24 hours reduced cell viability from 81.76% at 5 μM (81.76% ± 2.58% vs control 96.63% ± 2.69%, P < 0.05) to 27.15% at 50 μM (27.15% ± 2.86% vs control 96.59% ± 2.44%, P < 0.01) [1]. Time-course experiments with 10 μM KN-93 showed progressive reduction from 78.27% viability at 8 hours to 11.48% at 48 hours [1]. KN-92, in contrast, did not effectively inhibit cell proliferation at any concentration tested [1].

Antiproliferative vs KN-92
Head-to-head
KN-93 (5–50 μM): viability 81.76% → 27.15%
KN-92: no effective inhibition
Reported antiproliferative endpoint context in LX-2 hepatic stellate cells
CCK-8 assay, 24 h; P
Species potency shift
Cross-study comparable
Rat brain CaMKII Ki: 370 nM
Rabbit myocardial Ki: ≤2.58 μM
KN-92: Ki >100 μM
Species-dependent potency context; ~7-fold difference between rat and rabbit
Requires concentration adjustment across species models
Kinase selectivity
Class-level
No remarkable inhibition of PKA, PKC, MLCK, Ca2+-PDE at CaMKII-inhibitory concentrations
Class-level selectivity inference; numerical off-target data not reported
Data to verify; source not specified
K+ channel block
Cross-study comparable
Kv1.5 IC50: 307 nM
IKr IC50: 102.6 nM
Off-target K+ channel blockade context independent of CaMKII inhibition
Patch-clamp; consider when interpreting cardiac/neuronal phenotypes
SAN firing rate vs KN-92
Head-to-head
KN-93 (0.5, 3 μM): significant ↓ in AP firing rate
KN-92 (3 μM): no significant effect
Reported pacemaker firing rate endpoint; CaMKII-dependent modulation
Isolated sinoatrial nodal cells; n = 10 per group
Hepatic fibrosis Cell proliferation CaMKII signaling

Species-Specific CaMKII Inhibitory Potency Variation Relative to Rabbit Myocardium

KN-93 exhibits species-dependent variation in CaMKII inhibitory potency that should inform experimental design and cross-species data interpretation. Against rat brain CaMKII, KN-93 demonstrates a Ki of 370 nM (0.37 μM), representing its most potent reported activity [1]. In contrast, inhibition of rabbit myocardial CaM kinase activity yields a calculated Ki of ≤2.58 μM, approximately 7-fold less potent than the rat brain isoform [2]. This species-specific potency difference is not documented for the inactive analog KN-92, which shows Ki > 100 μM across tested systems [2].

Species potency shift
Cross-study comparable
Rat brain CaMKII Ki: 370 nM
Rabbit myocardial Ki: ≤2.58 μM
KN-92: Ki >100 μM
Species-dependent potency context; ~7-fold difference between rat and rabbit
Requires concentration adjustment across species models
Enzyme inhibition Species selectivity Kinase pharmacology

Kinase Selectivity Profile Against Major Signaling Kinases

KN-93 demonstrates selectivity for CaMKII over several major signaling kinases at concentrations relevant to its primary activity. At concentrations up to and exceeding its Ki for CaMKII (370 nM), KN-93 shows no remarkable inhibitory effects on protein kinase A (PKA), protein kinase C (PKC), myosin light chain kinase (MLCK), or Ca2+-calmodulin-dependent phosphodiesterase (Ca2+-PDE) activities . This selectivity profile is based on direct biochemical measurements in enzyme activity assays, though the precise IC50 values against these off-target kinases are not reported as numerical data .

Kinase selectivity
Class-level
No remarkable inhibition of PKA, PKC, MLCK, Ca2+-PDE at CaMKII-inhibitory concentrations
Class-level selectivity inference; numerical off-target data not reported
Data to verify; source not specified
Kinase selectivity Off-target profiling Pharmacological specificity

Potassium Channel Blockade Profile Distinct from CaMKII Inhibition

KN-93 exhibits direct extracellular blockade of voltage-gated potassium channels that occurs independently of its CaMKII inhibitory activity. Against Kv1.5 channels, KN-93 shows an IC50 of 307 ± 12 nM, and it abolishes IKr in ventricular myocytes with an IC50 of 102.6 nM [1]. This potassium channel blocking activity represents a dual pharmacology that distinguishes KN-93 from peptide-based CaMKII inhibitors such as autocamtide-2-related inhibitory peptide (AIP), which lack ion channel blocking properties. Importantly, this off-target effect may contribute to observed phenotypes in electrophysiology studies beyond CaMKII inhibition alone.

K+ channel block
Cross-study comparable
Kv1.5 IC50: 307 nM
IKr IC50: 102.6 nM
Off-target K+ channel blockade context independent of CaMKII inhibition
Patch-clamp; consider when interpreting cardiac/neuronal phenotypes
Ion channel pharmacology Kv1.5 channel Cardiac electrophysiology

Differential Effects on Action Potential Firing Rate in Sinoatrial Nodal Cells

In sinoatrial nodal pacemaker cells, KN-93 produces concentration-dependent decreases in spontaneous action potential firing rate that are not replicated by the inactive analog KN-92. Treatment with KN-93 at 0.5 μM (low) and 3 μM (high) significantly decreased spontaneous AP firing rate, cAMP levels, and ATP levels in isolated pacemaker cells (n = 10 for each drug) [1]. In contrast, KN-92 at 3 μM produced no significant effect on any of these measurements, confirming that the observed effects are CaMKII-dependent [1].

SAN firing rate vs KN-92
Head-to-head
KN-93 (0.5, 3 μM): significant ↓ in AP firing rate
KN-92 (3 μM): no significant effect
Reported pacemaker firing rate endpoint; CaMKII-dependent modulation
Isolated sinoatrial nodal cells; n = 10 per group
Pacemaker physiology Action potential Cardiac rhythm

KN-93 (139298-40-1) Optimal Application Scenarios for Research and Drug Discovery


Cardiac Electrophysiology Studies Requiring CaMKII-Dependent Arrhythmia Suppression

KN-93 is the appropriate compound for investigators studying CaMKII's role in cardiac arrhythmogenesis, particularly early afterdepolarization (EAD)-dependent arrhythmias. Based on direct comparative evidence, KN-93 at 0.5 μM suppresses EADs in isolated rabbit hearts (4/10 hearts affected vs 10/11 with inactive analog KN-92, P = 0.024) [1]. This application requires the authentic active compound KN-93; substitution with the structural analog KN-92 yields negative results that do not reflect CaMKII's involvement. Researchers should account for KN-93's dual pharmacology, including its direct IKr blockade (IC50 = 102.6 nM), when interpreting electrophysiological outcomes [2].

Hepatic Stellate Cell Proliferation and Liver Fibrosis Research

For studies investigating CaMKII-dependent regulation of hepatic stellate cell proliferation and fibrogenesis, KN-93 provides validated, dose-dependent activity in the LX-2 human cell line. KN-93 reduces cell viability from 81.76% (5 μM) to 27.15% (50 μM) after 24 hours, accompanied by reduced p53 and p21 expression [1]. The inactive analog KN-92 shows no antiproliferative effect, establishing a clear functional distinction between active inhibitor and control compound in this disease-relevant cellular model. Concentrations between 5-50 μM are appropriate for in vitro proliferation studies.

Neuronal Signaling Studies Involving CaMKII-Dependent Synaptic Plasticity

KN-93 is suitable for electrophysiological investigations of CaMKII-dependent synaptic modulation in brain slice preparations. Evidence from rat medial prefrontal cortex pyramidal cells demonstrates that KN-93, but not KN-92, blocks clozapine's facilitatory effect on NMDA-evoked and electrically evoked responses [1]. Researchers should note the species-specific potency of KN-93, with rat brain CaMKII inhibition occurring at Ki = 370 nM, which may necessitate lower effective concentrations compared to rabbit myocardial systems where Ki ≤ 2.58 μM is observed [2]. The water-soluble formulation of KN-93 (available from multiple vendors) facilitates delivery in aqueous physiological buffers for slice electrophysiology applications.

Kinase Selectivity Profiling and Pathway Dissection Studies

KN-93 serves as a moderately selective CaMKII inhibitor for dissecting CaMKII-dependent signaling from pathways mediated by PKA, PKC, or MLCK. At CaMKII-inhibitory concentrations (Ki = 370 nM), KN-93 does not appreciably inhibit these related kinases [1]. This selectivity profile makes KN-93 appropriate for experiments where broad-spectrum kinase inhibition would confound pathway attribution. However, investigators must consider KN-93's independent potassium channel blocking activity (Kv1.5 IC50 = 307 nM) when designing experiments, particularly in excitable cells where ion channel modulation may contribute to observed phenotypes independently of CaMKII inhibition [2]. For applications requiring purely CaMKII-dependent readouts without ion channel confounding effects, peptide-based inhibitors such as AIP should be considered as complementary tools.

Application
Selection Property
Validation Focus
Cardiac electrophysiology research
CaMKII-dependent EAD suppression
Confirm activity with KN-92 negative control; account for IKr blockade
Hepatic stellate cell research
Dose-dependent antiproliferative activity
Verify inactivity of KN-92 analog; CCK-8 endpoint review
Neuronal signaling studies
CaMKII-dependent synaptic modulation
Calibrate concentration for species-specific potency; confirm with KN-92
Kinase pathway dissection
Moderate selectivity over PKA/PKC/MLCK
Control for K+ channel off-target effects; consider AIP for cleaner CaMKII readout

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